3-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid
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Overview
Description
3-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Mori–Ban–Hegedus indole synthesis, which involves the reaction of aniline derivatives with ethyl glyoxylate in the presence of a base such as potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) to form the indole core . The reaction conditions are optimized to prevent isomerization and achieve high yields.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This compound can influence cell signaling pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation and antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Uniqueness
3-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
773125-20-5 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-7-12(9(13)6-11(15)16)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6,13H2,1H3,(H,15,16) |
InChI Key |
SNUZFPPYZMESEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(CC(=O)O)N |
Origin of Product |
United States |
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